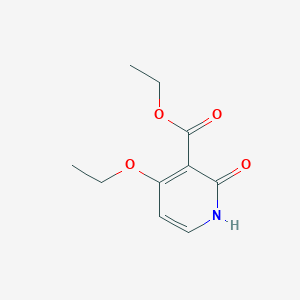
Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate
Cat. No. B1423193
M. Wt: 211.21 g/mol
InChI Key: CKTIVXCUXUFKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08754230B2
Procedure details


(4E)-Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate (20 kg) and acetic acid (126 L) were charged to a reactor and heated to 100° C. for 3 hrs until the reaction was complete as characterized by HPLC. The reaction mass was cooled to 55° C. and acetic acid was removed by vacuum distillation at 65-75° C. After distillation, the mixture was cooled to room temperature and water (3 L) was added. The pH of the mixture was adjusted to 8 by addition of 100 L of a 30% sodium carbonate solution. The solids were filtered off and washed with 10 L of water. The combined aqueous layers were extracted three times with DCM (100 L). The combined DCM layers were washed with brine, then dried over sodium sulfate and concentrated to dryness. Ethyl acetate was added to the concentrate. The mixture was heated to 40° C. and then cooled to 25° C. The solids were filtered off, washed with petroleum ether and dried at room temperature for 12 hrs to yield ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate (10.3 kg; 58.5% yield).
Quantity
20 kg
Type
reactant
Reaction Step One


Yield
58.5%
Identifiers


|
REACTION_CXSMILES
|
C([C:3](=[C:9]([O:15][CH2:16][CH3:17])/[CH:10]=[CH:11]/[N:12](C)[CH3:13])[C:4]([O:6][CH2:7][CH3:8])=[O:5])#N.C(O)(=[O:20])C>>[CH2:16]([O:15][C:9]1[CH:10]=[CH:11][NH:12][C:13](=[O:20])[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C(=O)OCC)=C(\C=C\N(C)C)OCC
|
|
Name
|
|
|
Quantity
|
126 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mass was cooled to 55° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
acetic acid was removed by vacuum distillation at 65-75° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (3 L) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The pH of the mixture was adjusted to 8 by addition of 100 L of a 30% sodium carbonate solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10 L of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous layers were extracted three times with DCM (100 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined DCM layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate was added to the concentrate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 40° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 25° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at room temperature for 12 hrs
|
|
Duration
|
12 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=C(C(NC=C1)=O)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.3 kg | |
| YIELD: PERCENTYIELD | 58.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
